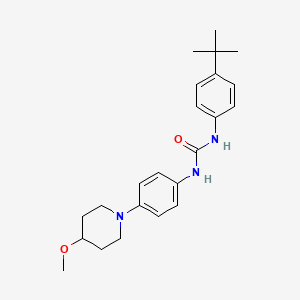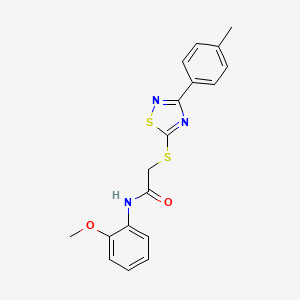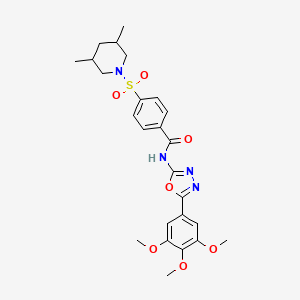
3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone, more commonly known as CMNP, is an organic compound that has been studied extensively for its various applications in scientific research. CMNP has been used in the synthesis of various compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
Applications De Recherche Scientifique
CMNP has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibitors, and the study of drug metabolism. In particular, CMNP has been used as a model compound for the study of enzyme inhibitors, as it has been shown to inhibit the activity of several enzymes, including cytochrome P450 and aldose reductase. Additionally, CMNP has been used to study drug metabolism, as it has been shown to be metabolized by several enzymes, including cytochrome P450 and aldose reductase.
Mécanisme D'action
The mechanism of action of CMNP is not yet fully understood, but it is believed to involve the inhibition of several enzymes, including cytochrome P450 and aldose reductase. In particular, CMNP has been shown to inhibit cytochrome P450, which is involved in the metabolism of drugs and other compounds, and aldose reductase, which is involved in the metabolism of carbohydrates. Additionally, CMNP has been shown to inhibit the activity of other enzymes, such as glutathione S-transferase and carboxylesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMNP are not yet fully understood, but it is believed to have a variety of effects on the body. In particular, CMNP has been shown to inhibit the activity of several enzymes, including cytochrome P450 and aldose reductase, which are involved in the metabolism of drugs and other compounds. Additionally, CMNP has been shown to inhibit the activity of other enzymes, such as glutathione S-transferase and carboxylesterase, which are involved in the metabolism of carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
CMNP has several advantages and limitations for use in laboratory experiments. One advantage is that CMNP is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. Additionally, CMNP has been shown to be metabolized by several enzymes, making it a useful tool for studying drug metabolism. However, CMNP has several limitations, including its relatively short half-life and its potential to inhibit the activity of several enzymes.
Orientations Futures
There are several potential future directions for CMNP research. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of CMNP in drug design and development. Additionally, further research could be conducted to explore the potential of CMNP as an inhibitor of other enzymes, such as carboxylesterase and glutathione S-transferase. Finally, further research could be conducted to explore the potential of CMNP as a tool for studying drug metabolism.
Méthodes De Synthèse
CMNP can be synthesized through several methods, including a two-step synthesis involving the reaction of 3-chloro-4-methylaniline with 3-nitrophenyl propanone, followed by the reaction of the resulting intermediate with sodium hydroxide. In the first step, the aniline and the nitrophenyl propanone are heated to 100 °C in the presence of an acid catalyst, such as sulfuric acid, to form the intermediate. In the second step, the intermediate is heated to 80 °C in the presence of sodium hydroxide to form the final product, CMNP.
Propriétés
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-5-6-13(10-15(11)17)18-8-7-16(20)12-3-2-4-14(9-12)19(21)22/h2-6,9-10,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEFKBSPAWZKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone | |
CAS RN |
400753-32-4 |
Source


|
| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2791450.png)
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)


![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2791455.png)
![Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2791456.png)
![2-[2-(4-chloro-3-fluoroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2791460.png)
![1-Boc-4-[cis-2-aminocyclohexyl]piperazine](/img/structure/B2791461.png)
![3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2791462.png)